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Compound of Interest

Compound Name: ASN-001

Cat. No.: B1149898

A Novel Selective CYP17 Lyase Inhibitor for
Metastatic Castration-Resistant Prostate Cancer

This technical guide provides a comprehensive overview of the pharmacodynamic and
pharmacokinetic properties of ASN-001, a novel, non-steroidal, and potent inhibitor of CYP17
lyase. Developed by Asana BioSciences, ASN-001 has been investigated for the treatment of
metastatic castration-resistant prostate cancer (MCRPC). This document is intended for
researchers, scientists, and drug development professionals, offering detailed data,
experimental methodologies, and pathway visualizations to support further research and
development efforts.

Introduction

ASN-001 is a selective inhibitor of the 17a-hydroxylase/17,20-lyase (CYP17A1) enzyme, a
critical component in the androgen biosynthesis pathway.[1][2][3][4] Unlike other CYP17A1
inhibitors, preclinical studies have shown that ASN-001 selectively inhibits the synthesis of
testosterone over cortisol.[2] This selectivity is significant as it may obviate the need for co-
administration of prednisone, a common requirement with other drugs in this class to manage
the side effects of cortisol reduction.[1][2][4] ASN-001 has demonstrated high oral
bioavailability and a low potential for drug-drug interactions in preclinical models, positioning it
as a promising candidate for monotherapy or combination therapies.[1][Z]

Pharmacodynamics
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The primary pharmacodynamic effect of ASN-001 is the potent and selective inhibition of
CYP17 lyase, leading to a significant reduction in the production of androgens, which are key
drivers of prostate cancer growth.

Mechanism of Action

ASN-001 targets CYP17A1, a key enzyme in the steroidogenesis pathway responsible for the
conversion of pregnenolone and progesterone into their 17a-hydroxy derivatives and
subsequently into dehydroepiandrosterone (DHEA) and androstenedione. By inhibiting the
lyase activity of this enzyme, ASN-001 effectively blocks the production of androgens, including
testosterone.

Signaling Pathway

The following diagram illustrates the steroidogenesis pathway and the point of intervention for
ASN-001.
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Caption: Steroidogenesis Pathway and ASN-001's Mechanism of Action.
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Clinical Pharmacodynamic Effects

Clinical studies in patients with mCRPC have demonstrated the potent pharmacodynamic
effects of ASN-001. In a Phase 1/2 clinical trial, once-daily oral administration of ASN-001
resulted in a significant reduction in key androgens. In abiraterone/enzalutamide-naive
patients, testosterone levels decreased to below quantifiable limits, and a decrease in DHEA of
up to 80% was observed.[1]

Pharmacokinetics

ASN-001 exhibits favorable pharmacokinetic properties, including high oral bioavailability and
dose-proportional exposure.

Absorption and Distribution

Following oral administration, ASN-001 is well-absorbed, leading to excellent systemic
exposure. Pharmacokinetic parameters from a Phase 1/2 clinical trial are summarized in the
table below.

Metabolism and Excretion

Detailed information on the metabolism and excretion pathways of ASN-001 is not yet fully
available in the public domain.

Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of ASN-001 observed in a
Phase 1/2 clinical trial in mCRPC patients.

Dose Cmax (uM) Ctrough (uM) AUCT (pM.h) T1/2 (h)
100 mg QD 3.5 1.8 52
300 mg QD 6.7 - 80 215

Data from a Phase 1/2 clinical trial in men with progressive mCRPC.[1][2]

Experimental Protocols

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1149898?utm_src=pdf-body
https://www.benchchem.com/product/b1149898?utm_src=pdf-body
https://ascopubs.org/doi/10.1200/JCO.2017.35.6_suppl.240
https://www.benchchem.com/product/b1149898?utm_src=pdf-body
https://www.benchchem.com/product/b1149898?utm_src=pdf-body
https://www.benchchem.com/product/b1149898?utm_src=pdf-body
https://www.benchchem.com/product/b1149898?utm_src=pdf-body
https://ascopubs.org/doi/10.1200/JCO.2017.35.6_suppl.240
https://ascopubs.org/doi/10.1200/JCO.2016.34.15_suppl.e14129
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The clinical data presented in this guide were primarily derived from a multicenter, open-label,
dose-escalation Phase 1/2 clinical trial (NCT02349139).[1][2]

Study Design

The study was designed to evaluate the safety, tolerability, pharmacokinetics,
pharmacodynamics, and preliminary efficacy of once-daily, orally administered ASN-001 in
men with progressive mCRPC. The Phase 1 portion of the trial involved dose escalation, with
planned dose levels of 50, 100, 200, 300, and 400 mg once daily.[2] Notably, ASN-001 was
administered without the co-administration of prednisone.[1][2]

Patient Population

Eligible patients were men with progressive mCRPC who had received prior androgen
deprivation therapy.[2] The Phase 1 component allowed for the inclusion of patients who had
been previously treated with abiraterone, enzalutamide, and chemotherapy.[2]

Key Endpoints
e Primary Endpoints: Maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and the

recommended Phase 2 dose (RP2D).

e Secondary Endpoints: Pharmacokinetic parameters (Cmax, AUC, T1/2), pharmacodynamic
effects on steroid hormone biosynthesis (testosterone, DHEA, cortisol, ACTH), and clinical
efficacy (PSA response and imaging-based progression).[1][2]

Experimental Workflow

The following diagram outlines the general workflow of the Phase 1/2 clinical trial.
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Caption: Phase 1/2 Clinical Trial Workflow for ASN-001.

Conclusion
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ASN-001 is a potent and selective CYP17 lyase inhibitor with a favorable pharmacokinetic
profile. Clinical data from a Phase 1/2 trial in mCRPC patients have demonstrated its ability to
significantly reduce androgen levels without the need for co-administered prednisone. These
findings support the continued investigation of ASN-001 as a promising therapeutic agent for
patients with metastatic castration-resistant prostate cancer. Further studies are warranted to
fully elucidate its metabolic and excretion pathways and to confirm its efficacy and safety in
larger patient populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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